4-Fluoro-alpha-methylbenzyl isothiocyanate
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Overview
Description
4-Fluoro-alpha-methylbenzyl isothiocyanate is an organic compound with the molecular formula C9H8FNS. It is known for its unique structure, which includes a benzene ring substituted with a fluoro group and an isothiocyanatoethyl group.
Preparation Methods
The synthesis of 4-Fluoro-alpha-methylbenzyl isothiocyanate typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate isothiocyanate precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the isothiocyanatoethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Fluoro-alpha-methylbenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-alpha-methylbenzyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used as a labeling agent in biochemical assays due to its ability to form stable conjugates with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-alpha-methylbenzyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of stable covalent bonds. The isothiocyanato group is particularly reactive, allowing the compound to form thiourea derivatives with amines. This reactivity is exploited in various applications, including labeling and drug development .
Comparison with Similar Compounds
4-Fluoro-alpha-methylbenzyl isothiocyanate can be compared with other similar compounds, such as:
1-Fluoro-4-nitrobenzene: Similar in structure but lacks the isothiocyanato group, making it less reactive in certain applications.
1-Fluoro-4-aminobenzene: Contains an amino group instead of an isothiocyanato group, leading to different reactivity and applications.
1-Fluoro-4-(1-isocyanatoethyl)benzene: Similar structure but with an isocyanato group, which has different reactivity compared to the isothiocyanato group.
The uniqueness of this compound lies in its combination of a fluoro group and an isothiocyanatoethyl group, providing a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-4-(1-isothiocyanatoethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMBAXGHCKMDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334058 |
Source
|
Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182565-27-1 |
Source
|
Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182565-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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